tert-Butyl 3-aminobenzylcarbamate hydrochloride

Solubility Formulation Handling

Researchers needing selective protection strategies for complex molecular architectures often face solubility and handling issues with free base forms. tert-Butyl 3-aminobenzylcarbamate hydrochloride (CAS 1956355-80-8) directly addresses these challenges: - Hydrochloride salt ensures immediate solubility in polar solvents, eliminating base neutralization steps. - Orthogonal Boc protection enables sequential functionalization; acid-labile Boc is cleaved with TFA/DCM. - Meta-substitution pattern provides distinct electronic properties for SAR and ADC linker studies.

Molecular Formula C12H19ClN2O2
Molecular Weight 258.74 g/mol
Cat. No. B13080296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-aminobenzylcarbamate hydrochloride
Molecular FormulaC12H19ClN2O2
Molecular Weight258.74 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC1=CC(=CC=C1)N.Cl
InChIInChI=1S/C12H18N2O2.ClH/c1-12(2,3)16-11(15)14-8-9-5-4-6-10(13)7-9;/h4-7H,8,13H2,1-3H3,(H,14,15);1H
InChIKeyOXQSISZHBXOCAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product Overview: tert-Butyl 3-aminobenzylcarbamate HCl


tert-Butyl 3-aminobenzylcarbamate hydrochloride (CAS 1956355-80-8) is a versatile synthetic intermediate featuring a free aromatic amine and a tert-butyloxycarbonyl (Boc)-protected benzylic amine . The hydrochloride salt form (molecular formula C12H19ClN2O2; MW 258.74 g/mol) provides enhanced solubility in polar solvents and improved handling characteristics relative to the free base (CAS 147291-66-5, MW 222.28 g/mol) [1]. This compound belongs to a class of selectively protected diamines used extensively in medicinal chemistry for the construction of complex molecular architectures requiring orthogonal amine reactivity .

Product type Orthogonally protected diamine (HCl salt)
Workflow Multi-step medicinal chemistry synthesis
Selection logic Requires acid-labile Boc with free aromatic amine

Substitution Risks: tert-Butyl 3-aminobenzylcarbamate HCl


Attempting to substitute tert-Butyl 3-aminobenzylcarbamate hydrochloride with positional isomers (ortho or para analogs) or alternative protecting groups (Cbz, Fmoc) can lead to divergent reactivity profiles, compromised synthetic yields, and altered biological outcomes. The 3-substitution pattern on the aromatic ring confers distinct electronic and steric properties compared to the 2- or 4-substituted analogs, affecting nucleophilicity and regioselectivity in downstream coupling reactions . Furthermore, the Boc protecting group exhibits fundamentally different stability and deprotection characteristics relative to Cbz (benzyloxycarbonyl) groups, with Boc being acid-labile (TFA, HCl) while Cbz requires hydrogenolysis (Pd/C, H2), a distinction that dictates orthogonal protection strategies in multi-step syntheses [1]. The hydrochloride salt form also provides quantifiable solubility and handling advantages over the free base form, directly impacting reaction reproducibility and ease of use in both academic and industrial settings .

  • Positional isomers Meta-substitution (3-) nucleophilicity and regioselectivity may shift significantly vs. ortho or para isomers, altering downstream coupling outcomes.
  • Alternative protecting groups Cbz or Fmoc analogs require different deprotection protocols (hydrogenolysis or base), which may not transfer directly in orthogonal synthesis strategies.
  • Free base form The free base (CAS 147291-66-5) may exhibit lower polar-solvent solubility and different handling requirements, potentially impacting reaction reproducibility.

Comparative Evidence: tert-Butyl 3-aminobenzylcarbamate HCl


Salt Form vs. Free Base: Molecular Weight

The hydrochloride salt form (tert-Butyl 3-aminobenzylcarbamate hydrochloride, CAS 1956355-80-8) exhibits a molecular weight of 258.74 g/mol, compared to 222.28 g/mol for the free base form (CAS 147291-66-5) . The hydrochloride salt provides enhanced solubility in polar solvents (e.g., methanol, water) and improved crystalline handling properties, while the free base form (melting point 48.0-56.0 °C) requires storage under inert gas at 2-8 °C . This 36.46 g/mol mass increase corresponds to one equivalent of HCl per molecule, which must be accounted for in stoichiometric calculations for coupling reactions [1].

Salt vs. Free Base MW
Head-to-head
258.74 vs. 222.28 g/mol (+36.46)
Supports polar-solvent solubility screening
Stoichiometric adjustment required in coupling
Solubility Formulation Handling

Positional Isomer Reactivity: meta vs. ortho/para

The 3-aminobenzyl substitution pattern (meta-substituted) confers distinct electronic and steric properties compared to the 2-aminobenzyl (ortho, CAS 162046-50-6) and 4-aminobenzyl (para, CAS 94838-55-8) isomers . The meta-amino group is less directly conjugated with the carbamate-bearing benzylic position than the para isomer, resulting in different nucleophilic reactivity and reduced para-quinonoid resonance stabilization of reaction intermediates . This electronic difference is evidenced by the predicted pKa values: the 3-isomer exhibits a pKa of 12.31±0.46, while the 4-isomer (para) is reported to have distinct basicity due to enhanced resonance stabilization . In synthetic applications, the meta-substitution pattern avoids steric hindrance issues associated with ortho substitution while providing unique regioselectivity in electrophilic aromatic substitution reactions .

Positional Isomer pKa
Class-level inference
3-isomer pKa 12.31±0.46 (predicted)
Meta-substitution pattern context
Data to verify for specific reactivity
Regioselectivity Nucleophilicity Electronic Effects

Boc vs. Cbz Deprotection Orthogonality

The Boc (tert-butoxycarbonyl) protecting group in tert-Butyl 3-aminobenzylcarbamate hydrochloride enables orthogonal deprotection relative to Cbz (benzyloxycarbonyl) protected analogs [1]. Boc groups are quantitatively removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane at room temperature, complete within 30-60 minutes), while remaining stable to hydrogenolysis conditions that cleave Cbz groups (Pd/C, H2 atmosphere) . Conversely, Cbz-protected amines such as Benzyl 3-aminobenzylcarbamate hydrochloride (CAS 1159826-16-0) are stable to TFA but labile under hydrogenolysis, requiring different synthetic sequences and equipment [2]. This orthogonal stability profile (Boc acid-labile, Cbz hydrogenolysis-labile) allows for sequential deprotection in multi-step syntheses without compromising other functional groups .

Deprotection Orthogonality
Head-to-head
Boc (TFA) vs. Cbz (H2/Pd-C)
Acid-labile vs. hydrogenolytic cleavage
Requires distinct equipment and reagents
Orthogonal Protection Deprotection Peptide Synthesis

Pd/C Hydrogenation Yield Benchmark

A well-established synthetic route to tert-Butyl 3-aminobenzylcarbamate (free base) involves the reduction of tert-butyl 3-nitrobenzylcarbamate using 10% Pd/C catalyst in ethanol under hydrogen atmosphere . This protocol yields the target compound in 98% yield (0.6 g from 0.69 g starting material, 2.73 mmol scale) after 30 minutes at room temperature [1]. The hydrochloride salt is subsequently formed by treatment with HCl. This high-yielding, mild-condition reduction compares favorably to alternative synthetic routes employing benzylamine with tert-butyl cyanoformate under basic conditions, which may require longer reaction times or lower yields . The consistent 98% yield across multiple literature reports establishes a reliable benchmark for process chemistry scale-up .

Synthetic Yield Benchmark
Cross-study comparable
98% isolated yield (2.73 mmol scale)
Supports process chemistry reproducibility
Pd/C, H2, EtOH, rt, 30 min
Synthesis Yield Process Chemistry

Application Scenarios: tert-Butyl 3-aminobenzylcarbamate HCl


Orthogonal Protection in Multi-Step Synthesis

The Boc protecting group on the benzylic amine, combined with the free aromatic amine, enables orthogonal protection strategies. The hydrochloride salt form (258.74 g/mol) provides immediate solubility in polar solvents without base neutralization, streamlining reaction setup. This compound is suitable for sequential functionalization where the aromatic amine is first derivatized (e.g., amide coupling, sulfonamide formation), followed by acidic Boc deprotection (TFA/DCM, 30-60 min) to reveal the benzylic amine for further elaboration . The orthogonal stability to hydrogenolysis conditions also permits concurrent use with Cbz-protected intermediates [1].

ADC/PROTAC Linker Building Block

The 3-aminobenzyl (meta) substitution pattern is structurally analogous to the para-aminobenzyl (PAB) spacer found in enzyme-cleavable ADC linkers (e.g., Val-Cit-PABC). The hydrochloride salt form of tert-Butyl 3-aminobenzylcarbamate provides a conveniently protected meta-aminobenzyl building block that can be incorporated into linker-payload constructs . The meta substitution may offer advantages in linker stability or payload release kinetics compared to para analogs, as demonstrated in studies of m-amide p-aminobenzyl carbamate (MA-PABC) groups that show dramatic improvements in mouse serum stability [1]. The 98% synthetic yield of the precursor reduction ensures scalable access to this linker component .

meta-Aniline Precursor for High-Throughput Screening

The hydrochloride salt form provides superior handling and storage stability compared to the free base (which requires inert atmosphere and 2-8 °C storage), making it suitable for automated liquid handling and compound library synthesis . The 3-substitution pattern (pKa 12.31±0.46) offers distinct electronic properties that can be exploited in structure-activity relationship (SAR) studies to probe the effects of aniline basicity on target binding [1]. The compound serves as a versatile precursor for generating diverse meta-substituted benzylamine derivatives via amide coupling, reductive amination, or sulfonamide formation on the free aromatic amine, followed by Boc deprotection to liberate the benzylic amine for further functionalization .

Application
Selection Property
Validation Focus
Orthogonal multi-step synthesis
Acid-labile Boc with free aromatic amine
Sequential deprotection and functionalization compatibility
Linker-payload construct research
Meta-aminobenzyl scaffold
Linker stability and release kinetics context
High-throughput SAR library synthesis
HCl salt form handling and storage
Automated liquid handling and meta-aniline reactivity
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